N-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine
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Overview
Description
N-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with amino groups and alanine. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine typically involves the reaction of 2,4-dimethylaniline with cyanuric chloride to form an intermediate, which is then reacted with alanine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including purification and isolation of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. The reaction conditions are optimized to achieve maximum yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles, and nucleophiles under various conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms of the compound .
Scientific Research Applications
N-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,4-dimethylphenyl)formamidine: A related compound with similar structural features but different functional groups.
N-(2,6-dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamide: Another compound with similar aromatic substitutions but different core structures
Uniqueness
N-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine is unique due to its specific combination of triazine and alanine moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C22H26N6O2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[[4,6-bis(2,4-dimethylanilino)-1,3,5-triazin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C22H26N6O2/c1-12-6-8-17(14(3)10-12)24-21-26-20(23-16(5)19(29)30)27-22(28-21)25-18-9-7-13(2)11-15(18)4/h6-11,16H,1-5H3,(H,29,30)(H3,23,24,25,26,27,28) |
InChI Key |
HKXYKYCXTPTWCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)O)NC3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
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